

pyrazinamide hepatic toxicity mechanism

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Compound Focus: Pyrazinamide

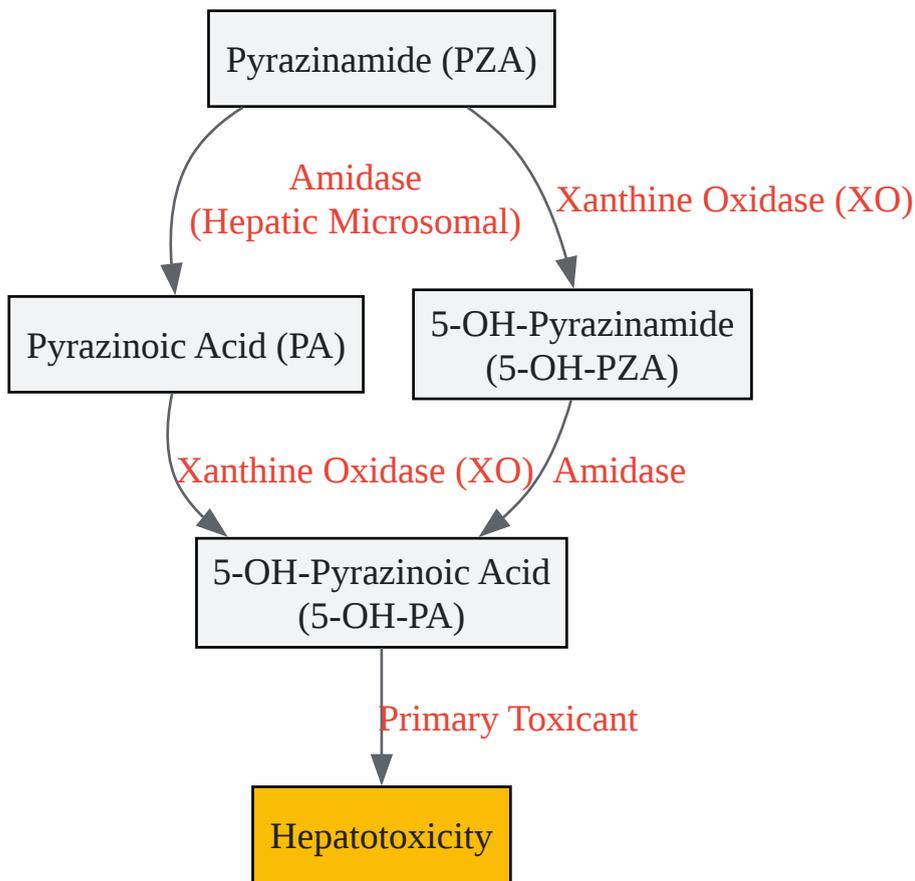
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Metabolic Pathways and Hepatotoxicity

PZA is primarily metabolized in the liver. The current understanding of its metabolic pathway and the enzymes involved can be visualized as follows, illustrating how these processes are believed to contribute to liver injury:



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PZA metabolism involves multiple hepatic enzymes, and the metabolite 5-OH-PA is a primary toxicant [1] [2].

Key Enzymes in PZA Metabolism and Disposition

The following table summarizes the critical enzymes involved in PZA metabolism, their roles, and key characteristics relevant to hepatotoxicity.

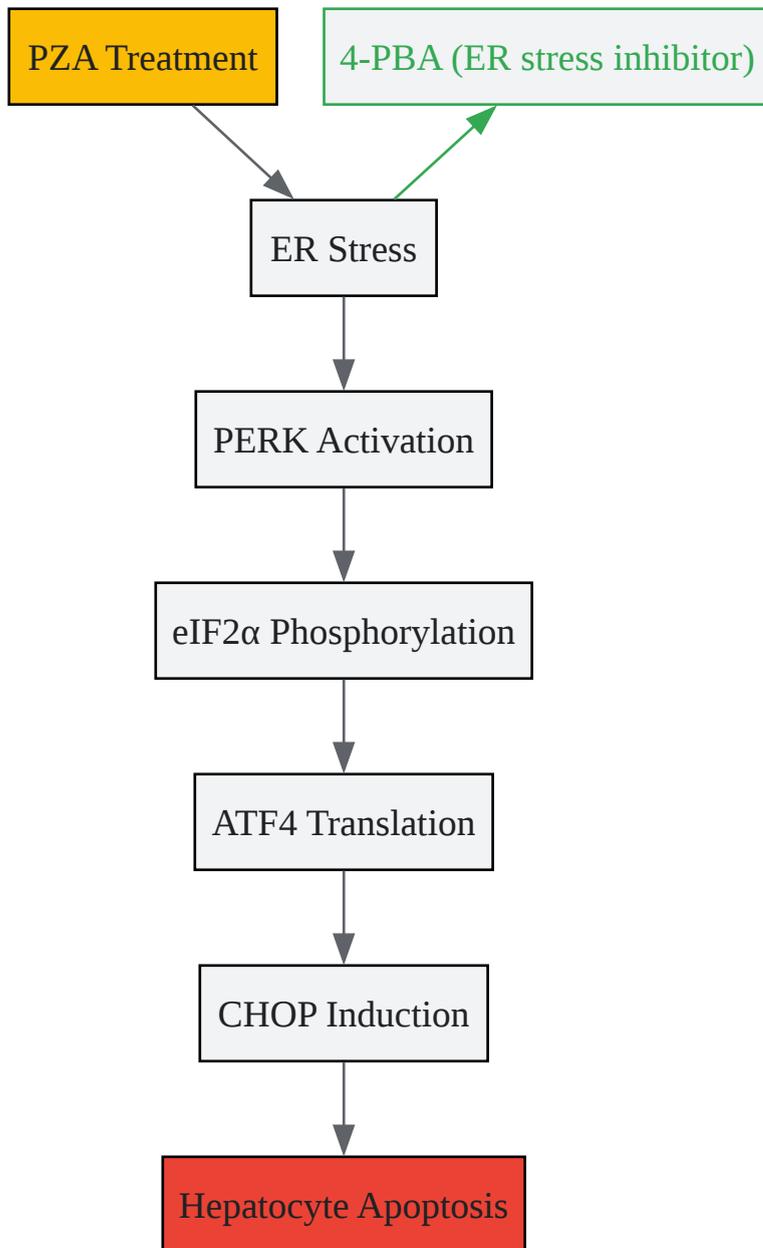
Enzyme	Role in PZA Metabolism	Subcellular Location	Key Characteristics/Polymorphisms
Amidase [1]	Converts PZA to Pyrazinoic Acid (PA) [1]	Hepatic Microsomes [1]	Genetic identity unknown; Highest activity in liver; Species-dependent (high in rabbits) [1]

Enzyme	Role in PZA Metabolism	Subcellular Location	Key Characteristics/Polymorphisms
Xanthine Oxidase (XO) [1]	Oxidizes PZA to 5-OH-PZA; Oxidizes PA to 5-OH-PA [1]	Liver, Intestine [1]	Activity varies by individual/ethnicity; Inducible by interferon; 5-OH-PA is a key toxic metabolite [1]

Established Mechanisms of Liver Injury

Research indicates that PZA-induced hepatotoxicity is multifactorial, with two primary mechanisms identified:

- **Metabolic Activation:** The metabolite **5-hydroxypyrazinoic acid (5-OH-PA)** has been directly identified as responsible for PZA-induced liver injury [1] [2].
- **Endoplasmic Reticulum Stress:** PZA treatment activates the **PERK-eIF2 α -ATF4-CHOP** signaling pathway within the ER, leading to programmed cell death (apoptosis) in liver cells [2]. The relationship between this pathway and its outcomes is shown below:



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PZA induces hepatotoxicity via the PERK-eIF2 α -ATF4-CHOP ER stress pathway, which can be alleviated by the chemical chaperone 4-PBA [2].

Quantitative Pharmacokinetic and Toxicity Data

The table below consolidates key quantitative data from the literature, which is essential for evaluating PZA's toxic potential.

Parameter	Value / Finding	Context / Significance
Dosage (Adults) [1]	20–30 mg/kg/day	Standard WHO-recommended dose.
Plasma Half-life [1]	9.6 hours	In subjects with normal hepatic/renal function.
PZA Half-life in Hepatic Insufficiency [1]	15.07 hours	Clearance markedly reduced; suggests need for dose adjustment.
In vitro IC ₅₀ (HepG2 cells) [2]	87 mM	Concentration causing 50% loss of cell viability after 24h.
In vitro LDH Release (HepG2) [2]	Significant increase at ≥10 mM	Indicator of cell membrane damage.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the key studies.

Protocol for In Vivo Assessment of PZA Hepatotoxicity in Rats [2]

- **Animal Model:** Female Wistar rats (170–190 g).
- **Dosing Regimen:** PZA was administered intragastrically at a dose of **1.5 g/kg/day** for 3 days. Control groups received a vehicle.
- **Inhibitor Co-treatment:** To investigate the role of ER stress, a group of rats was pre-treated and co-treated with the ER stress inhibitor **sodium 4-phenylbutyrate (4-PBA)** at a dose of **500 mg/kg**.
- **Sample Collection:** Blood serum and liver tissue were collected for analysis.
- **Endpoint Assays:**
 - **Serum Biochemistry:** Measured levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to quantify liver damage.
 - **Histopathological Examination:** Liver tissue sections were stained with Hematoxylin and Eosin (H&E) and observed under a light microscope for structural changes.
 - **Western Blotting:** Liver tissue homogenates were analyzed for protein levels of key ER stress markers (GRP78, p-PERK, p-eIF2 α , ATF4, CHOP).

- **Immunohistochemistry (IHC):** Used to detect and localize CHOP protein expression within liver sections.
- **Real-time PCR (qPCR):** Quantified mRNA levels of *Chop* and *Grp78*.

Protocol for In Vitro Assessment in Human HepG2 Cells [2]

- **Cell Line:** Human hepatocellular carcinoma cell line (HepG2).
- **Cell Culture:** Maintained in standard culture medium.
- **Chemical Treatment:** Cells were exposed to PZA at a concentration range of **10–100 mM** for 24 hours. To inhibit ER stress, cells were co-treated with **4-PBA (1 mM and 2 mM)**.
- **Cytotoxicity Assays:**
 - **Cell Viability (CCK-8 Assay):** Measured the reduction in cell viability and calculated the IC₅₀ value.
 - **Lactate Dehydrogenase (LDH) Release:** Quantified LDH in the culture supernatant as a marker of cell membrane integrity and necrosis.
- **Mechanistic Assays:**
 - **Western Blotting:** Analyzed cell lysates for expression of ER stress pathway proteins.
 - **Apoptosis Measurement:** Employed techniques to assess apoptosis induction.

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References

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2. Pyrazinamide-induced hepatotoxicity is alleviated by 4- ... [sciencedirect.com]

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